molecular formula C16H12BrN3O2 B5580907 N'-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide

Cat. No.: B5580907
M. Wt: 358.19 g/mol
InChI Key: AIRZLVCQJXXBMG-VXLYETTFSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a cyanophenoxy group, and an acetohydrazide moiety, which contribute to its distinctive properties.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule in drug discovery.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(2-cyanophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), can be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl and cyanophenoxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The acetohydrazide moiety may also play a role in the compound’s activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-14-6-3-4-12(8-14)10-19-20-16(21)11-22-15-7-2-1-5-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRZLVCQJXXBMG-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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